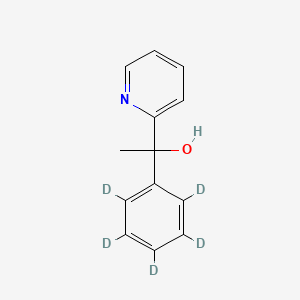
N-Nitroso Desloratadine
Übersicht
Beschreibung
N-Nitroso Desloratadine is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as rhinitis and urticaria. The nitroso group in this compound is formed by the reaction of nitrites with secondary amines under specific conditions . This compound is part of a broader class of N-nitroso compounds, which have been studied for their potential genotoxic and carcinogenic properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Nitroso-Desloratadin kann durch Nitrierung von Desloratadin synthetisiert werden. Der Prozess beinhaltet typischerweise die Reaktion von Desloratadin mit salpetriger Säure oder Nitritsalzen in einem sauren Medium. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die Bildung unerwünschter Nebenprodukte zu vermeiden .
Industrielle Produktionsmethoden: In einer industriellen Umgebung würde die Synthese von N-Nitroso-Desloratadin große Reaktionsbehälter und eine präzise Kontrolle von Reaktionsparametern wie Temperatur, pH-Wert und Reaktantenkonzentrationen beinhalten. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln ist entscheidend, um die Qualität und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Nitroso-Desloratadin unterliegt hauptsächlich Nitrierungsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Nitrosogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann .
Häufige Reagenzien und Bedingungen:
Nitrierung: Salpetrige Säure oder Nitritsalze in einem sauren Medium.
Substitution: Verschiedene Nucleophile können verwendet werden, um die Nitrosogruppe zu ersetzen, abhängig vom gewünschten Produkt.
Hauptprodukte: Das Hauptprodukt der Nitrierungsreaktion ist N-Nitroso-Desloratadin selbst. Substitutionsreaktionen können je nach verwendetem Nucleophil eine Vielzahl von Derivaten ergeben .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-Desloratadin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von N-Nitroso-Desloratadin hängt hauptsächlich mit seiner Nitrosogruppe zusammen. Nitrosoverbindungen können DNA und Proteine alkylieren, was zu Mutationen und möglicherweise karzinogenen Wirkungen führt . Zu den molekularen Zielstrukturen gehören nucleophile Stellen in DNA und Proteinen, die Alkylierungsreaktionen eingehen können .
Ähnliche Verbindungen:
- N-Nitrosodimethylamin (NDMA)
- N-Nitrosodiethylamin (NDEA)
- N-Nitrosopiperidin
Vergleich: N-Nitroso-Desloratadin ist einzigartig, da es aus Desloratadin, einem weit verbreiteten Antihistaminikum, abgeleitet ist. Im Gegensatz zu anderen Nitrosaminen wird es speziell im Zusammenhang mit pharmazeutischen Verunreinigungen und deren Sicherheitsprofilen untersucht . Seine Struktur, die einen tricyclischen Antihistaminikakern umfasst, unterscheidet es von einfacheren Nitrosaminen wie NDMA und NDEA .
Wirkmechanismus
The mechanism of action of N-Nitroso Desloratadine is primarily related to its nitroso group. Nitroso compounds can alkylate DNA and proteins, leading to mutations and potentially carcinogenic effects . The molecular targets include nucleophilic sites in DNA and proteins, which can undergo alkylation reactions .
Vergleich Mit ähnlichen Verbindungen
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine
Comparison: N-Nitroso Desloratadine is unique due to its derivation from Desloratadine, a widely used antihistamine. Unlike other nitrosamines, it is specifically studied in the context of pharmaceutical impurities and their safety profiles . Its structure, which includes a tricyclic antihistamine core, distinguishes it from simpler nitrosamines like NDMA and NDEA .
Eigenschaften
IUPAC Name |
13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRQBLVAJWKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858203 | |
| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-22-6 | |
| Record name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one](/img/structure/B587922.png)


![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)



![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

